(Rac)-Fosfomycin (benzylamine)-13C3 is the stable isotope-labeled (SIL) form of the broad-spectrum antibiotic fosfomycin, specifically prepared as a benzylamine salt. The key feature of this compound is the incorporation of three Carbon-13 atoms, which provides a distinct mass shift (+3 Da) from the unlabeled analyte. This property makes it an indispensable tool for quantitative analysis, particularly as an internal standard in isotope dilution mass spectrometry (IDMS) for pharmacokinetic (PK), therapeutic drug monitoring (TDM), and metabolic research applications. [REFS-1, REFS-2] Its function as an internal standard is crucial for correcting analytical variability, such as matrix effects during ionization, which is a primary challenge in quantifying drugs in complex biological matrices like plasma, urine, and tissue. [REFS-3, REFS-4]
Procuring an unlabeled fosfomycin salt as a substitute is unsuitable for quantitative mass spectrometry, as it cannot be distinguished from the analyte in the sample, making it ineffective as an internal standard for correcting matrix effects or other analytical variations. [1] While deuterated (D-labeled) fosfomycin is another potential SIL standard, it is not a direct equivalent. Deuterated standards can exhibit chromatographic shifts, eluting at slightly different times than the unlabeled analyte due to the kinetic isotope effect. This separation compromises quantification accuracy if the standard and analyte experience different matrix effects. Furthermore, deuterium labels, particularly on heteroatoms, can be susceptible to back-exchange with hydrogen, affecting stability and quantitative reliability. (Rac)-Fosfomycin (benzylamine)-13C3 avoids these issues, as the 13C label is integrated into the carbon backbone, ensuring perfect co-elution and isotopic stability, which is critical for robust and reproducible bioanalytical method validation. [REFS-2, REFS-3]
In a validated LC-MS/MS method for quantifying fosfomycin in human plasma and urine, the use of a 13C3-labeled fosfomycin internal standard enabled excellent analytical performance. The method achieved between-day precision of <3.8% in plasma and <5.0% in urine, with accuracy deviations of <3.2% and <2.1%, respectively, across all quality control levels. [1] Using an ideal structural analog SIL-IS is considered superior to unlabeled standards for adjusting variations and improving quantitative detection. [1] A similar method for prostatic tissue, where significant matrix effects were observed, successfully corrected these effects through normalization with the fosfomycin-13C3 internal standard, achieving inter-day accuracy (BIAS%) of 9.9% and precision of 9.9%. [2]
| Evidence Dimension | Between-Day Precision (CV%) and Accuracy (BIAS%) |
| Target Compound Data | Precision: <3.8% (plasma), <5.0% (urine); Accuracy: <3.2% (plasma), <2.1% (urine) [<a href="https://doi.org/10.1016/j.jpba.2020.113123" target="_blank">1</a>] |
| Comparator Or Baseline | Use of an unlabeled standard, which cannot correct for matrix effects or run-to-run variability. [REFS-1, REFS-2] |
| Quantified Difference | Enables high precision and accuracy (deviations <5%) in complex matrices where unlabeled standards would fail to compensate for significant matrix effects. [REFS-1, REFS-2] |
| Conditions | Validated LC-MS/MS method for fosfomycin quantification in human plasma, urine, and prostatic tissue. [REFS-1, REFS-2] |
This level of precision and accuracy is essential for reliable pharmacokinetic studies and therapeutic drug monitoring, ensuring data integrity for clinical or research decisions.
A primary advantage of 13C-labeled standards over deuterated alternatives is their ability to co-elute perfectly with the unlabeled analyte. Deuterated standards often elute slightly earlier in reversed-phase chromatography due to the kinetic isotope effect, where the stronger C-D bond alters interaction with the stationary phase. [REFS-1, REFS-2] This chromatographic shift can cause the analyte and the internal standard to experience differential matrix effects, leading to biased results. Because the 13C3 label in (Rac)-Fosfomycin (benzylamine)-13C3 is in the carbon skeleton, its physicochemical properties remain virtually identical to the native compound, ensuring they occupy the same 'analytical space' during ionization and providing more effective compensation for matrix effects.
| Evidence Dimension | Chromatographic Co-elution |
| Target Compound Data | Virtually identical retention time to the unlabeled analyte. |
| Comparator Or Baseline | Deuterated (D-labeled) standards, which frequently exhibit a chromatographic shift and elute earlier than the unlabeled analyte. |
| Quantified Difference | Eliminates the risk of retention time shifts that can occur with deuterated standards, thereby preventing differential matrix effects. |
| Conditions | Reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS). |
For developing robust, high-throughput analytical methods, eliminating chromatographic shifts simplifies validation and increases confidence that the internal standard is accurately correcting for matrix-induced signal suppression or enhancement.
The 13C label is exceptionally stable as it is incorporated into the carbon backbone of the fosfomycin molecule and is not susceptible to the back-exchange that can affect deuterium labels located at acidic or heteroatom positions. This stability makes (Rac)-Fosfomycin (benzylamine)-13C3 a reliable tracer for in vivo studies of absorption, distribution, metabolism, and excretion (ADME) without the handling and disposal requirements of radioactive 14C-labeled compounds. The 13C label also enables advanced mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to track the interaction of the drug with its molecular targets within bacterial cells.
| Evidence Dimension | Isotopic Stability & Application |
| Target Compound Data | Stable 13C label integrated into the carbon skeleton, suitable for non-radioactive tracer studies (MS, NMR). |
| Comparator Or Baseline | Deuterated standards (risk of H/D back-exchange) and 14C-labeled standards (radioactive, requires special handling). |
| Quantified Difference | Provides the stability of a carbon-skeleton label without the safety and disposal burdens associated with radiolabeled compounds. |
| Conditions | In vivo pharmacokinetic (ADME) studies and in vitro mechanistic studies (NMR). |
This compound provides a safer, more stable alternative to other labeling methods for tracking the metabolic fate of fosfomycin, supporting drug development and research on antibiotic resistance mechanisms.
Ideal for use as an internal standard in validated LC-MS/MS assays to quantify fosfomycin concentrations in patient plasma or urine. Its ability to perfectly co-elute and correct for matrix effects ensures the high accuracy and precision required for dose optimization and exposure-response analysis in clinical settings. [1]
Enables accurate measurement of fosfomycin levels in complex biological tissues, such as prostate, bone, or lung. The compound's performance as a stable isotope-labeled internal standard allows researchers to overcome significant matrix effects and reliably determine drug distribution, which is critical for assessing efficacy against infections in these specific sites. [2]
Serves as a reliable internal standard in multiplex LC-MS/MS methods designed to simultaneously quantify fosfomycin alongside other classes of antibiotics in a single run. Its predictable chromatographic behavior and stable isotopic signature ensure that it does not interfere with other analytes while providing robust quantification for fosfomycin, supporting research into synergistic combination therapies. [3]
Suitable for use in preclinical ADME (absorption, distribution, metabolism, and excretion) studies. The stable 13C3 label allows for precise tracking of the parent drug and its metabolites by mass spectrometry, offering a safer and more convenient alternative to radiolabeled compounds for understanding the complete pharmacokinetic profile of fosfomycin.